3-Diethylamino Acetaminophen-d10
Description
Significance of Stable Isotope Labeling in Advanced Research Methodologies
Stable isotope labeling is a cornerstone of advanced scientific research, providing a powerful method for tracing and quantifying molecules within complex systems. This technique involves the substitution of an atom in a molecule with its heavier, non-radioactive (stable) isotope. Among the stable isotopes available, deuterium (B1214612) (²H or D), a heavy isotope of hydrogen, is frequently used due to the abundance of hydrogen in organic molecules. aptochem.com This substitution results in a compound that is chemically identical to its non-labeled counterpart but has a greater mass.
The primary utility of stable isotope-labeled compounds, particularly deuterated analogs, lies in their application as internal standards for quantitative analysis, most notably in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comthalesnano.com In mass spectrometry, a known quantity of the deuterated standard is added to a sample. Because the labeled standard has nearly identical chemical and physical properties (like extraction recovery, ionization response, and chromatographic retention time) to the unlabeled analyte of interest, it can be used to correct for variations during sample preparation and analysis. aptochem.com This co-elution characteristic helps to normalize the effects of the sample matrix, which can otherwise suppress or enhance the instrument's signal, leading to inaccurate measurements. kcasbio.com
The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise and accurate quantification. thalesnano.com This methodology is essential for robust and reliable bioanalytical methods, increasing throughput and reducing assay rejection rates. aptochem.comclearsynth.com Beyond quantitative analysis, deuterium labeling is also instrumental in investigating reaction mechanisms, determining molecular structures, and studying the pharmacokinetic properties—absorption, distribution, metabolism, and excretion—of drug candidates. thalesnano.com
Overview of Acetaminophen (B1664979) Derivatives in Chemical and Biological Investigations
Acetaminophen, also known as paracetamol, is a widely recognized analgesic and antipyretic drug. nih.govresearchgate.net Its molecular structure, N-(4-hydroxyphenyl)acetamide, features a benzene (B151609) ring with two functional groups—a hydroxyl group and an amide group—making it a candidate for chemical modification to create various derivatives. researchgate.net These derivatives are synthesized for diverse research applications, from exploring new therapeutic properties to creating tools for biological investigation. nih.gov
One such derivative is 3-Diethylamino Acetaminophen, a compound that incorporates a diethylaminomethyl group onto the acetaminophen backbone at the position ortho to the hydroxyl group. cymitquimica.com This compound is not typically used as a therapeutic agent itself but is recognized as a metabolite of other pharmaceutical compounds, such as the local anesthetic lidocaine (B1675312) and the antimalarial drug amodiaquine. biocompare.comescholarship.orgcore.ac.uk The study of such metabolites is crucial for understanding the biotransformation and clearance pathways of parent drugs in the body.
Rationale for Research on 3-Diethylamino Acetaminophen-d10 as a Scientific Probe
The specific rationale for the synthesis and use of this compound stems directly from the convergence of the principles of stable isotope labeling and the study of drug metabolism. As the deuterated analog of a known metabolite, this compound is designed to be the ideal internal standard for its own quantification. biocompare.comevitachem.com
In pharmacokinetic studies of drugs like lidocaine, researchers need to accurately measure the concentrations of not only the parent drug but also its various metabolites in biological samples such as plasma or urine. escholarship.orgnih.gov Given that 3-Diethylamino Acetaminophen is one of these metabolites, its precise quantification is necessary for a complete metabolic profile.
By adding a known amount of this compound to the biological sample, analysts can use techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the naturally formed, non-deuterated 3-Diethylamino Acetaminophen with high accuracy and precision. researchgate.net The d10-labeled standard co-elutes with the metabolite but is separated by its mass-to-charge ratio in the mass spectrometer, effectively correcting for any sample loss during extraction or for matrix-induced ionization variability. aptochem.comkcasbio.com This makes this compound an indispensable scientific probe for ensuring the reliability of data in drug metabolism and pharmacokinetic research.
Chemical Properties
| Property | This compound | 3-Diethylamino Acetaminophen |
| Molecular Formula | C₁₃H₁₀D₁₀N₂O₂ biocompare.compharmaffiliates.com | C₁₃H₂₀N₂O₂ cymitquimica.com |
| Molecular Weight | 246.37 g/mol biocompare.compharmaffiliates.com | 236.31 g/mol cymitquimica.comchemsrc.com |
| Synonyms | N/A | 4-Acetamido-2-diethylaminomethylphenol cymitquimica.com |
| Primary Use | Internal Standard evitachem.com | Drug Metabolite biocompare.com |
Structure
3D Structure
Properties
IUPAC Name |
N-[3-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-hydroxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-15(5-2)9-11-8-12(14-10(3)16)6-7-13(11)17/h6-8,17H,4-5,9H2,1-3H3,(H,14,16)/i1D3,2D3,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUCRWJEKAGKKG-IZUSZFKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC(=O)C)O)C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Isotopic Incorporation
Methodologies for Deuteration of the Diethylamino Moiety
The foundational step in the synthesis is the preparation of the fully deuterated diethylamino group. This involves creating a precursor, Diethylamine-d10, which serves as the isotopic building block.
The preparation of deuterated diethylamine (B46881) can be approached through several methods, often starting with commercially available deuterated reagents to ensure high levels of isotopic incorporation. One common strategy involves the reaction of a deuterated alkyl halide with a suitable nitrogen source. For instance, deuterated ethyl iodide (C2D5I) can be reacted with a deuterated ammonia (B1221849) equivalent.
Another robust method is reductive amination. This involves reacting a deuterated acetaldehyde (B116499) (CD3CDO) with a deuterated amine source in the presence of a reducing agent. To achieve the d10 labeling, a fully deuterated starting material is essential. For example, the reaction could proceed using deuterated reagents and solvents to minimize any hydrogen-deuterium (H/D) exchange that could lower the isotopic purity. acs.org
| Method | Deuterium (B1214612) Source | Precursor | Catalyst/Reagent | Typical Isotopic Purity (%) |
| Alkylation | Ethyl-d5 Halide | Ammonia-d3 | Base (e.g., NaOD) | >98% |
| Reductive Amination | Acetaldehyde-d4 | Ammonia-d3 | Reducing Agent (e.g., NaBD4) | >99% |
| Catalytic Exchange | Diethylamine | D2 Gas | Ruthenium or Rhodium Catalyst | 95-98% |
This table is interactive and presents illustrative data based on common deuteration methodologies.
Once Diethylamine-d10 is synthesized, it must be coupled to the acetaminophen (B1664979) structure. The substitution occurs at the 3-position of the phenolic ring. A common and effective method for this type of aminomethylation is the Mannich reaction.
In this reaction, acetaminophen is treated with formaldehyde (B43269) (or a stable equivalent like paraformaldehyde) and the deuterated secondary amine, Diethylamine-d10, typically under acidic conditions. The reaction proceeds through the formation of a deuterated Eschenmoser's salt equivalent or a d10-iminium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich phenol (B47542) ring of acetaminophen. The ortho-position to the hydroxyl group is activated, directing the substitution to the desired location.
Advanced Synthetic Routes for 3-Diethylamino Acetaminophen-d10
Achieving a high degree of isotopic enrichment requires careful optimization of the entire synthetic pathway, from the precursor synthesis to the final coupling step.
The primary goal during optimization is to maximize the yield while ensuring the isotopic integrity of the final product. Key parameters that are manipulated include the choice of solvent, temperature, and catalyst.
Solvent Selection : Aprotic solvents are often preferred to minimize H/D back-exchange. thalesnano.com If a protic solvent is necessary, a deuterated version (e.g., D2O, MeOD) is used to maintain the isotopic environment.
Temperature Control : While higher temperatures can increase reaction rates, they can also promote H/D scrambling, leading to a reduction in isotopic purity. acs.org Finding the optimal temperature that balances reaction efficiency with isotopic stability is crucial.
Catalyst and Reagents : The choice of catalyst, particularly in deuteration reactions, can influence selectivity and efficiency. mdpi.com For the coupling reaction, the pH must be carefully controlled to facilitate the formation of the electrophilic intermediate without promoting side reactions.
| Parameter | Condition A | Condition B (Optimized) | Outcome |
| Solvent | Methanol (B129727) | Ethyl Acetate | Increased deuterium incorporation from 70% to 95% in a model system. thalesnano.com |
| Deuterium Source | D2O | DMSO-d6 | DMSO-d6 can serve as both a solvent and an efficient deuterium source in base-mediated reactions. acs.orgnih.gov |
| Temperature | 100 °C | 60 °C | Lower temperature minimized H/D scrambling, improving isotopic purity by >1%. acs.org |
This interactive table illustrates how adjusting reaction parameters can enhance isotopic purity, with outcomes based on findings from related deuteration studies.
The efficiency of deuterium incorporation is governed by the kinetic isotope effect (KIE), where a carbon-deuterium (C-D) bond is stronger and broken more slowly than a carbon-hydrogen (C-H) bond. In synthetic routes, this principle can be leveraged to favor the retention of deuterium atoms.
During the synthesis of the Diethylamine-d10 precursor, reaction pathways that avoid C-D bond cleavage in rate-determining steps are favored. For example, in reductive amination, the critical steps involve the formation of an iminium ion and its subsequent reduction. By using a deuterated reducing agent like sodium borodeuteride (NaBD4), the deuterium is added in a non-reversible step, locking in the isotopic label with high efficiency. Understanding potential side reactions, such as H/D exchange with solvents or reagents, is critical for maximizing the final isotopic enrichment. nih.gov
Characterization Techniques for Isotopic Enrichment and Structural Confirmation
After synthesis, rigorous analytical methods are required to confirm the chemical structure and, crucially, to determine the level and location of isotopic labeling. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for confirming the precise location of the deuterium atoms. wikipedia.org
In ¹H NMR (Proton NMR), the signals corresponding to the protons on the two ethyl groups of the diethylamino moiety would be absent or significantly diminished, providing direct evidence of successful deuteration at these positions.
²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence and chemical environment.
¹³C NMR (Carbon-13 NMR) will show characteristic splitting patterns for carbons attached to deuterium atoms (due to C-D coupling), further confirming the location of the labels.
| Technique | Purpose | Expected Result for this compound |
| HR-MS | Determine molecular weight and isotopic enrichment. | Molecular ion peak at m/z corresponding to C13H10D10N2O2. Isotopic distribution analysis reveals >98% d10 species. rsc.org |
| ¹H NMR | Confirm location of deuteration by observing signal absence. | Absence of signals for the -N(CH2CH3)2 protons. |
| ²H NMR | Directly detect deuterium atoms. | Signals appear in the regions corresponding to the ethyl groups. |
| ¹³C NMR | Confirm structure and deuteration sites via C-D coupling. | Carbons of the ethyl groups show multiplets instead of singlets/triplets seen in the non-deuterated analog. |
This interactive table summarizes the key analytical techniques and the expected outcomes for the successful characterization of this compound.
High-Resolution Mass Spectrometry for Deuterium Content Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the isotopic purity of deuterated compounds. nih.govrsc.org This technique allows for the precise mass measurement of the molecule, enabling the differentiation of various isotopologues (molecules that differ only in their isotopic composition).
In the analysis of this compound, HRMS is employed to determine the distribution of deuterium incorporation. By comparing the signal intensities of the deuterated molecule with any residual, partially deuterated, or non-deuterated species, a quantitative measure of the deuterium content can be achieved. The high resolving power of the instrument is crucial to separate the peaks of these closely related species.
Key Findings from HRMS Analysis:
Isotopic Enrichment: The primary goal is to confirm that the isotopic enrichment is high, typically above 98%. This is calculated by comparing the peak area of the fully deuterated compound to the sum of the areas of all isotopic variants.
Isotopologue Distribution: HRMS can reveal the presence of molecules with fewer than the desired ten deuterium atoms (d1 through d9). This information is critical for understanding the efficiency of the deuteration process.
Below is a representative data table illustrating the type of results obtained from an HRMS analysis of a synthesized batch of this compound.
| Isotopologue | Measured Mass (m/z) | Relative Abundance (%) |
| d10 | 247.2335 | 99.2 |
| d9 | 246.2272 | 0.6 |
| d8 | 245.2209 | 0.2 |
| Unlabeled | 237.1709 | <0.01 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Site Confirmation
In the ¹H NMR spectrum of a highly deuterated compound like this compound, the signals corresponding to the positions where deuterium has been incorporated will be significantly diminished or absent. studymind.co.uk Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated sites, providing direct evidence of the isotopic labeling positions. wikipedia.orgsigmaaldrich.com
Key Findings from NMR Analysis:
Confirmation of Deuteration Sites: By analyzing the disappearance of signals in the ¹H NMR spectrum and the appearance of corresponding signals in the ²H NMR spectrum, the precise locations of the ten deuterium atoms on the two ethyl groups can be confirmed.
The following table provides an example of the expected NMR data for this compound.
| Nucleus | Chemical Shift (ppm) | Signal Disappearance/Appearance | Assignment |
| ¹H | 1.15 | Disappearance | -CH₃ of ethyl groups |
| ¹H | 2.60 | Disappearance | -CH₂- of ethyl groups |
| ²H | 1.14 | Appearance | -CD₃ of deuterated ethyl groups |
| ²H | 2.58 | Appearance | -CD₂- of deuterated ethyl groups |
Chromatographic Purity Assessment for Analytical Research Applications
To be used as a reliable internal standard, this compound must not only be isotopically pure but also chemically pure. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to assess the purity of the compound and identify any potential impurities. nih.govcerilliant.comchemeurope.com
These methods separate the target compound from any starting materials, byproducts, or other contaminants that may be present after synthesis and purification. The purity is typically determined by measuring the peak area of the main compound relative to the total area of all peaks in the chromatogram.
Key Findings from Chromatographic Analysis:
Chemical Purity: The goal is to achieve a chemical purity of >98%, which is a common requirement for analytical standards.
Identification of Impurities: Chromatographic analysis can help identify the nature of any impurities present, which can provide valuable feedback for optimizing the synthetic and purification processes.
A summary of typical chromatographic purity data is presented in the table below.
| Chromatographic Method | Purity (%) | Retention Time (min) |
| HPLC | 99.5 | 5.8 |
| GC-MS | 99.7 | 12.3 |
Advanced Bioanalytical Method Development and Validation
Development of Quantitative Assays Utilizing 3-Diethylamino Acetaminophen-d10 as an Internal Standard
The primary application of this compound is as an internal standard in quantitative bioanalytical assays. Its chemical properties, being nearly identical to the analyte of interest but with a different mass-to-charge ratio (m/z), allow it to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby enhancing the accuracy and precision of the measurement. scioninstruments.commusechem.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methodologies
UPLC-MS/MS has become a cornerstone of bioanalytical chemistry due to its high sensitivity, selectivity, and speed. In the context of analyzing acetaminophen (B1664979) and its derivatives, methods employing a deuterated internal standard like this compound are prevalent. nih.govoup.com These methods often involve a simple protein precipitation step to extract the analytes from a biological matrix, such as plasma, followed by injection into the UPLC-MS/MS system. nih.govtandfonline.com
The chromatographic separation is typically achieved on a reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column. nih.govnih.gov The mobile phase often consists of an aqueous component with a modifier like formic acid and an organic solvent such as methanol (B129727) or acetonitrile, run under either isocratic or gradient conditions. oup.comresearchgate.net The use of UPLC, with its smaller particle size columns (typically under 2 µm), allows for faster analysis times and improved resolution compared to traditional HPLC. thermofisher.comresearchgate.net
Following separation, the analytes are detected by a tandem mass spectrometer, usually a triple quadrupole, operating in multiple reaction monitoring (MRM) mode. oup.comnih.gov This mode provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. For instance, a common transition for acetaminophen is m/z 152.1 → 110.0, while its deuterated counterpart (acetaminophen-d4) is monitored at m/z 156.1 → 114.1. nih.govjfda-online.com The use of a deuterated internal standard like this compound would follow a similar principle, with specific m/z transitions chosen to ensure no interference with the analyte or other matrix components.
The validation of these UPLC-MS/MS methods typically demonstrates excellent linearity, with correlation coefficients (r²) often exceeding 0.99. nih.govoup.com Precision and accuracy are also rigorously assessed, with inter-day and intra-day precision values generally below 15%. nih.govnih.gov
Table 1: Representative UPLC-MS/MS Method Parameters for Acetaminophen Analysis
| Parameter | Condition |
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) or PFP |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
While LC-MS/MS is more common for the analysis of polar compounds like acetaminophen and its derivatives, GC-MS can also be employed, often requiring a derivatization step to increase the volatility of the analytes. ubbcluj.ro In such methods, a deuterated internal standard is crucial for accurate quantification. nih.gov
For GC-MS analysis of acetaminophen, derivatization agents like pentafluorobenzyl (PFB) bromide or bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create more volatile derivatives. nih.govresearchgate.net The separation is then performed on a capillary column, such as a 100% dimethylpolysiloxane column. nih.gov The mass spectrometer is typically operated in electron-impact (EI) or electron-capture negative-ion chemical ionization (ECNICI) mode. nih.govnih.gov
Similar to UPLC-MS/MS, quantification is achieved by monitoring specific ions for the derivatized analyte and the deuterated internal standard. nih.gov The use of a stable isotope-labeled internal standard like this compound helps to correct for any variability in the derivatization reaction and the GC injection process.
Table 2: Example of GC-MS Parameters for Acetaminophen Analysis
| Parameter | Condition |
| Chromatography | Gas Chromatography (GC) |
| Derivatization Agent | BSTFA with 1% TMCS or PFB-Br |
| Column | 100% Dimethylpolysiloxane (e.g., Rtx-1) |
| Injection Mode | Splitless |
| Mass Spectrometry | Mass Spectrometer |
| Ionization Mode | Electron Impact (EI) or ECNICI |
| Detection Mode | Selected Ion Monitoring (SIM) |
Optimization of Chromatographic Separation for Acetaminophen Derivatives
Optimizing the chromatographic separation is critical for resolving acetaminophen and its various derivatives and impurities from each other and from matrix components. researchgate.net Key factors to consider during optimization include the choice of stationary phase, mobile phase composition and pH, and the gradient profile. nih.gov
For reversed-phase chromatography, C18 columns are widely used and offer good retention for acetaminophen and many of its derivatives. nih.govoup.com However, for more complex separations involving a wide range of polarities, other stationary phases like PFP or mixed-mode columns (e.g., reversed-phase/cation exchange) can provide enhanced selectivity. nih.govoup.com
The mobile phase composition, particularly the organic solvent (acetonitrile or methanol) and the pH, significantly influences the retention and peak shape. nih.gov For instance, using a buffer with a specific pH can control the ionization state of the analytes, which is crucial for achieving good separation and peak symmetry. oup.com Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to elute a wide range of analytes with different polarities in a reasonable time. waters.com The gradient profile can be linear or non-linear to achieve optimal separation. researchgate.net
Mass Spectrometric Fragmentation Pathways and Isotopic Integrity Assessment
The utility of this compound as an internal standard is fundamentally linked to its behavior in the mass spectrometer. Understanding its fragmentation patterns and ensuring its isotopic stability are crucial for developing robust and reliable quantitative methods.
Collision-Induced Dissociation (CID) Mechanisms of the Deuterated Analog
Collision-induced dissociation (CID) is the process used in tandem mass spectrometry to fragment a selected precursor ion into product ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and is used for both qualitative identification and quantitative analysis. For acetaminophen, a common fragmentation pathway in positive ion mode involves the loss of the N-acetyl group, resulting in the formation of the protonated aminophenol ion (m/z 110.0 from the precursor ion at m/z 152.0). oup.comnih.gov
For a deuterated analog like this compound, the fragmentation pathways are expected to be similar to the non-deuterated compound, but the resulting product ions will have a higher mass due to the presence of deuterium (B1214612) atoms. nih.gov The specific fragmentation of this compound would depend on the location of the deuterium atoms on the diethylamino group and the acetaminophen core. The collision energy applied during CID is a critical parameter that can be optimized to produce the most abundant and stable fragment ions for quantification. frontiersin.org
Evaluation of Deuterium Scrambling and Loss in MS/MS Transitions
A potential issue with deuterated internal standards is the possibility of hydrogen-deuterium (H/D) scrambling or the loss of deuterium atoms during the ionization or fragmentation process. sdu.dknih.gov H/D scrambling refers to the intramolecular migration of hydrogen and deuterium atoms, which can lead to a distribution of isotopes in the fragment ions that does not accurately reflect the original labeling pattern. sdu.dk This can compromise the accuracy of quantification if not properly evaluated.
The isotopic integrity of a deuterated standard like this compound can be assessed using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org These techniques can confirm the position of the deuterium labels and determine the isotopic purity of the compound. rsc.org During method development, it is important to carefully select MS/MS transitions that are not prone to deuterium loss. This often involves choosing fragment ions where the deuterium atoms are located on a stable part of the molecule that is not easily cleaved off during CID. The collision energy should also be optimized to minimize the potential for scrambling. nih.gov By carefully evaluating and controlling for these factors, the isotopic integrity of this compound can be maintained, ensuring its reliability as an internal standard in quantitative bioanalytical assays.
Validation Parameters for Analytical Method Performance in Complex Biological Matrices
The validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of the assay. ich.org When using a deuterated internal standard like this compound, specific validation experiments are conducted to demonstrate the method's suitability for its intended purpose.
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, while selectivity ensures that the method can measure the analyte of interest without interference from these components. acs.orgfda.gov In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, which is commonly used for such compounds, specificity is achieved by monitoring unique precursor-to-product ion transitions for both the analyte and the internal standard, this compound.
The primary concern is interference from endogenous compounds present in the biological matrix (e.g., plasma, urine) or from metabolites and concomitant medications. fda.govnih.gov To assess selectivity, blank matrix samples from multiple sources are analyzed to ensure no significant peaks are present at the retention times of the analyte and the internal standard. fda.gov The nearly identical chemical properties of this compound to its non-deuterated analyte ensure that they co-elute and experience similar matrix effects, which enhances the selectivity and reliability of the quantification. scispace.com Any potential for cross-talk between the mass channels of the analyte and the internal standard is also rigorously evaluated.
Table 1: Representative Data for Selectivity Assessment
| Sample Type | Analyte Response (at expected retention time) | This compound Response (at expected retention time) | Acceptance Criteria |
| Blank Plasma (n=6) | < 20% of LLOQ Response | < 5% of IS Response | Pass |
| Blank Plasma with IS | Not Applicable | Consistent with Spiked Concentration | Pass |
| Zero Standard (Blank + IS) | < 20% of LLOQ Response | Consistent with Spiked Concentration | Pass |
This table presents illustrative data. LLOQ refers to the Lower Limit of Quantification. The data demonstrates that in blank biological samples, there is no significant interference at the mass transitions corresponding to the analyte or its deuterated internal standard.
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov The dynamic range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. usask.ca
To determine the linearity and dynamic range, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the nominal concentration of the analyte. ich.org A series of calibration standards, typically 6 to 8 non-zero concentrations, are prepared by spiking blank biological matrix. ich.org The relationship is typically evaluated using a weighted linear regression model, especially if heteroscedasticity (non-constant variance) is observed in the data. researchgate.net The acceptance criteria for the calibration curve usually require that the correlation coefficient (r²) is greater than 0.99 and that the back-calculated concentrations of the standards are within ±15% of their nominal values (±20% for the LLOQ).
Table 2: Illustrative Calibration Curve Parameters
| Parameter | Value | Acceptance Criteria |
| Regression Model | Weighted Linear Regression (1/x²) | Appropriate model must be justified |
| Correlation Coefficient (r²) | 0.9985 | ≥ 0.99 |
| Dynamic Range | 1.0 ng/mL - 1000 ng/mL | Defined and validated |
| LLOQ Deviation | -8.5% | ± 20% |
| Other Standards Deviation | -5.2% to +7.8% | ± 15% |
This table provides example data for a typical calibration curve validation. The use of a weighted regression model is common to ensure accuracy across the entire dynamic range.
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true value. fda.govusask.ca These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several independent analytical runs. fda.gov
For research applications, including pharmacokinetic studies, the precision, expressed as the coefficient of variation (CV%), should not exceed 15% (20% at the LLOQ). usask.ca The accuracy, expressed as the percent difference from the nominal concentration, should also be within ±15% (±20% at the LLOQ). usask.ca The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high precision and accuracy, as it effectively corrects for variability during sample processing and analysis. scispace.comnih.gov
Table 3: Representative Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (CV%) (n=5) | Intra-Assay Accuracy (%) (n=5) | Inter-Assay Precision (CV%) (3 runs) | Inter-Assay Accuracy (%) (3 runs) |
| LLOQ | 1.0 | 8.9 | 105.2 | 11.2 | 103.5 |
| Low | 3.0 | 6.5 | 98.7 | 7.8 | 99.1 |
| Medium | 500 | 4.2 | 101.5 | 5.1 | 102.0 |
| High | 800 | 3.8 | 97.9 | 4.5 | 98.3 |
This table shows example precision and accuracy results for quality control samples. The data falls within the generally accepted limits for bioanalytical method validation.
Ensuring the stability of both the analyte and the internal standard under various conditions is critical for the integrity of the bioanalytical data. fda.gov For this compound, its stability must be demonstrated in the stock solution and in the biological matrix under conditions that mimic the entire sample lifecycle, from collection to analysis.
Key stability assessments include:
Freeze-Thaw Stability: Evaluates the stability after repeated cycles of freezing and thawing.
Bench-Top Stability: Determines the stability of the compound in the matrix at room temperature for a period that simulates sample handling.
Long-Term Stability: Assesses stability in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.
Autosampler Stability: Confirms stability in the processed sample extract while waiting for injection in the autosampler. fda.gov
The stability is assessed by comparing the concentrations of aged samples against freshly prepared samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration. fda.gov While deuterated standards are generally stable, it is essential to verify this, as unexpected degradation can compromise the entire assay. scispace.com
Applications in in Vitro and Non Clinical Metabolic Pathway Elucidation
Utilization of 3-Diethylamino Acetaminophen-d10 as a Metabolic Tracer
The core principle of using a deuterated compound like this compound as a metabolic tracer lies in the ability to distinguish it and its subsequent metabolites from their non-deuterated counterparts using mass spectrometry. The mass difference introduced by the deuterium (B1214612) atoms serves as a unique signature.
Isotopic Labeling for Tracing Biotransformation of Related Compounds
In theory, this compound could serve as an internal standard or tracer to investigate the metabolism of 3-Diethylamino Acetaminophen (B1664979) or other related analogs. By administering a mixture of the labeled and unlabeled compounds, researchers can analyze samples over time to track the formation of metabolites from the parent drug. The distinct isotopic signature of the deuterated compound allows for precise quantification and identification of metabolic products, even at low concentrations. This approach helps in understanding the rate and extent of various metabolic reactions.
Identification of Novel Metabolites through Deuterium Tracking
The deuterium label in this compound would be instrumental in the discovery of novel or unexpected metabolites. When analyzing complex biological matrices, metabolites can be identified by searching for mass spectral peaks that exhibit the characteristic isotopic pattern of the deuterated compound. This method, often referred to as "metabolite hunting," can uncover metabolic pathways that might otherwise be missed.
Investigation of Enzymatic Biotransformation Mechanisms
The metabolism of xenobiotics like acetaminophen analogs is primarily carried out by a series of enzymes in the liver. Understanding the specific enzymes involved in the biotransformation of this compound would be crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.
Role of Cytochrome P450 Enzymes in Hydroxylation and N-Dealkylation
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of many drugs. For acetaminophen, CYP enzymes are known to be involved in its oxidation to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). It is plausible that CYP enzymes would also play a role in the metabolism of this compound, potentially through hydroxylation of the aromatic ring or N-dealkylation of the diethylamino group. The presence of the deuterium label could potentially influence the rate of these reactions, a phenomenon known as the kinetic isotope effect, which could provide insights into the reaction mechanisms.
Glucuronidation and Sulfation Pathways in Metabolic Studies
Glucuronidation and sulfation are major phase II conjugation reactions that increase the water solubility of drugs and facilitate their excretion. Acetaminophen is extensively metabolized through these pathways. It is expected that the hydroxyl group of this compound would also be a substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). In vitro studies using human liver microsomes or recombinant enzymes could be employed to determine the specific UGT and SULT isoforms involved and the kinetics of these reactions.
Glutathione (B108866) Conjugation and Other Phase II Biotransformations
If this compound is metabolized by CYP enzymes to a reactive intermediate, similar to NAPQI from acetaminophen, it would likely be detoxified through conjugation with glutathione (GSH). This reaction, catalyzed by glutathione S-transferases (GSTs), is a critical detoxification pathway. The resulting glutathione conjugate could then be further metabolized to cysteine and mercapturic acid derivatives before excretion.
Despite the well-understood principles of drug metabolism and the utility of isotopic labeling, the absence of specific research on this compound in the public domain means that the above descriptions remain hypothetical. Detailed experimental data from in vitro and non-clinical studies would be required to confirm these potential metabolic pathways and establish the utility of this compound as a metabolic tracer.
Application in In Vitro Models for Metabolic Stability Studies
Metabolic stability assays are fundamental in early drug discovery to predict a compound's in vivo behavior. nuvisan.comresearchgate.net These assays measure the rate at which a compound is broken down by drug-metabolizing enzymes, providing key parameters like half-life (t1/2) and in vitro intrinsic clearance (CLint). nuvisan.com
Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of a vast number of drugs. evotec.com In a typical microsomal stability assay, the parent compound (3-Diethylamino Acetaminophen) is incubated with liver microsomes from humans or preclinical species like rats, mice, or monkeys. nuvisan.comnih.govfrontiersin.org A known concentration of this compound is added to each sample to serve as an internal standard. At specific time points, aliquots are taken, and the reaction is stopped. The depletion of the parent compound is then quantified using LC-MS. The distinct mass difference between the deuterated and non-deuterated compound allows for unambiguous and accurate measurement.
Table 1: Representative Data from a Metabolic Stability Assay in Human Liver Microsomes This table illustrates the typical parameters derived from incubating a test compound with human liver microsomes. The use of a deuterated internal standard is crucial for the accuracy of these measurements.
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Half-Life (t1/2) | 25 | min | Time required for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint) | 27.7 | µL/min/mg protein | The inherent ability of the liver enzymes to metabolize the compound. |
| Assay Condition | 0.5 | mg/mL | Concentration of microsomal protein used in the incubation. |
While microsomes are excellent for studying Phase I metabolism, isolated hepatocytes (liver cells) provide a more complete model by including both Phase I and Phase II (conjugation) metabolic pathways, as well as transporter functions. nuvisan.com In these systems, primary hepatocytes from humans or animals are incubated with the test compound. mdpi.comnih.gov
The use of this compound is again critical for quantitative analysis. It allows researchers not only to track the disappearance of the parent drug but also to accurately quantify the formation of various metabolites, such as glucuronide and sulfate (B86663) conjugates. nih.gov This comprehensive profiling helps create a complete picture of the drug's metabolic fate within the liver. mdpi.com Studies with acetaminophen have shown that hepatocytes can model the metabolic shifts that occur at different dose levels, highlighting the importance of this system. mdpi.comnih.gov
Pharmacokinetic Research Methodologies in Non-Clinical Models
Pharmacokinetics describes the journey of a drug through a living system, encompassing its absorption, distribution, metabolism, and excretion (ADME). Non-clinical animal models, particularly rodents, are essential for this research.
In vivo microdialysis is a minimally invasive technique used to measure the concentration of unbound substances in the extracellular fluid of a specific tissue over time. nih.govnih.gov A small microdialysis probe is implanted into a target tissue, such as the brain or muscle, in an anesthetized or freely moving animal like a rat. nih.govmdpi.com The probe is perfused with a physiological solution, and molecules from the surrounding tissue diffuse across the probe's semipermeable membrane into the collected dialysate.
In such studies, this compound is invaluable for the bioanalysis of the collected dialysate samples. Due to the very low concentrations often present in the dialysate, the precision afforded by a stable isotope-labeled internal standard is necessary for reliable quantification. This technique has been successfully used to measure acetaminophen concentrations in the rat brain, demonstrating its utility in assessing blood-brain barrier penetration and target-site exposure. nih.gov
Table 2: Illustrative Data from a Rat Striatum Microdialysis Study This table shows hypothetical concentration data that could be generated from a microdialysis experiment. The deuterated internal standard ensures the accuracy of these low-level measurements.
| Time Point (minutes) | Dialysate Concentration (ng/mL) |
|---|---|
| 0 | 0 |
| 20 | 15.2 |
| 40 | 45.8 |
| 60 | 51.3 |
| 90 | 38.6 |
Understanding a compound's disposition (where it goes in the body) and elimination (how it leaves the body) is crucial for predicting its pharmacokinetic profile. documentsdelivered.com Studies in animal models involve administering the compound and collecting biological samples like blood, urine, and feces over time. nih.gov
Stable isotope-labeled compounds like this compound play a pivotal role in these "gold standard" pharmacokinetic studies. By administering a mixture of the labeled and unlabeled compound, researchers can use mass spectrometry to definitively distinguish drug-related material from endogenous background noise. This is particularly useful for identifying and quantifying metabolites in complex matrices like urine and bile. nih.govnih.gov The use of deuterium-labeled acetaminophen has been documented in mechanistic studies to trace the formation of reactive metabolites and their subsequent detoxification pathways in mice. nih.gov This approach provides unambiguous data on clearance rates, routes of elimination, and the potential for metabolic bioactivation. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations on Structural and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental characteristics of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which govern the molecule's stability and reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization
The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure, known as the optimized molecular geometry. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency. researchgate.netresearchgate.net For aminophenol derivatives, which share the core structure of 3-Diethylamino Acetaminophen (B1664979), the B3LYP functional combined with basis sets like 6-31G* or 6-311+G(2d,2p) has been shown to provide reliable results that are in good agreement with experimental data where available. researchgate.netingentaconnect.com
In the case of 3-Diethylamino Acetaminophen, the geometry optimization would reveal key structural parameters. The diethylamino group at position 3 and the acetamido group at position 4 will influence the planarity of the benzene (B151609) ring. The lone pair of electrons on the nitrogen of the diethylamino group can delocalize into the aromatic pi system, affecting the C-N bond length. researchgate.net Similarly, the orientation of the acetyl group and the hydroxyl group relative to the ring are critical for understanding its interactions.
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| C-O (phenolic) Bond Length | ~1.37 Å | Shorter than a typical C-O single bond due to resonance with the ring. |
| O-H (phenolic) Bond Length | ~0.97 Å | Standard length, crucial for hydrogen bonding. |
| C-N (amino) Bond Length | ~1.38 Å | Partial double bond character due to lone pair delocalization. researchgate.net |
| Dihedral Angle (Ring-NHCOCH3) | Variable | Determines the orientation of the acetamido group and influences steric hindrance. |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. imist.ma The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. semanticscholar.orgrsc.org
For phenol (B47542) derivatives, the HOMO is typically a π-orbital distributed over the benzene ring and the oxygen atom, while the LUMO is a π*-orbital. The introduction of an electron-donating group like diethylamino is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack and oxidation. Studies on aminophenols have shown that the position of the amino group significantly impacts the HOMO and LUMO energies. ingentaconnect.com For instance, 3-aminophenol (B1664112) is generally found to be more stable (less reactive) than its 2- and 4-isomers, as indicated by its lower HOMO energy. ingentaconnect.com
From the HOMO and LUMO energies, several reactivity descriptors can be calculated:
Ionization Potential (I): Approximately equal to -EHOMO.
Electron Affinity (A): Approximately equal to -ELUMO.
Chemical Hardness (η): (I - A) / 2. A measure of resistance to change in electron distribution.
Electronegativity (χ): (I + A) / 2. A measure of the power to attract electrons.
| Descriptor | Predicted Trend | Chemical Implication |
|---|---|---|
| HOMO Energy | Relatively High | Good electron donor, susceptible to oxidation. ingentaconnect.com |
| LUMO Energy | Relatively High | Poor electron acceptor. |
| HOMO-LUMO Gap | Relatively Small | Indicates higher chemical reactivity compared to unsubstituted phenol. semanticscholar.orgrsc.org |
| Chemical Hardness (η) | Relatively Low | Considered a "soft" molecule, more reactive. semanticscholar.org |
Electrostatic Potential Surface Analysis for Charge Distribution
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. imist.ma The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate negative potential, attractive to electrophiles, while blue regions show positive potential, attractive to nucleophiles.
For 3-Diethylamino Acetaminophen, the MEP surface would likely show a region of high negative potential around the phenolic oxygen and the carbonyl oxygen of the acetamido group, making these sites susceptible to electrophilic attack and hydrogen bond donation. The hydrogen of the phenolic hydroxyl group would be a site of positive potential, indicating its acidity. The nitrogen of the diethylamino group would also contribute to the electronic landscape, with its lone pair influencing the potential distribution on the aromatic ring. This type of analysis is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target. imist.maresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Stability
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility, stability, and interactions with the surrounding environment.
Ligand-Protein Interaction Modeling (e.g., with metabolizing enzymes)
A key application of MD simulations is to model how a ligand, such as 3-Diethylamino Acetaminophen, interacts with a protein. Acetaminophen itself is known to be metabolized by cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites. nih.govfrontiersin.org MD simulations can be used to dock the deuterated compound into the active site of relevant CYP isozymes (e.g., CYP2E1, CYP3A4) to predict its binding affinity and orientation. nih.govresearchgate.net
These simulations can reveal:
Binding Free Energy: A measure of the strength of the interaction between the ligand and the protein.
Key Amino Acid Residues: Identification of the specific amino acids in the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov
Conformational Changes: How the protein and ligand structures adapt to each other upon binding.
Stability of the Complex: Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex over the simulation time can indicate the stability of the binding mode. nih.gov
Modeling studies on acetaminophen and its metabolites with proteins like succinate (B1194679) dehydrogenase have shown the power of MD in understanding toxicological pathways. nih.gov Similar approaches for 3-Diethylamino Acetaminophen-d10 could predict its metabolic fate and potential interactions with various protein targets. nih.gov
Solvent Effects on Molecular Conformation and Dynamics
The surrounding solvent can have a significant impact on the conformation and dynamics of a molecule. MD simulations explicitly model solvent molecules (typically water), allowing for a realistic representation of the solvated state. For this compound, simulations in a water box would reveal how hydrogen bonding with water molecules influences the orientation of the hydroxyl, acetamido, and diethylamino groups.
Studies on the solubility of acetaminophen in water/ethanol mixtures using MD simulations have demonstrated the ability of these methods to predict how solvent composition affects solvation free energy. escholarship.orgaip.org These simulations provide an atomistic view of the solute-solvent interactions that govern solubility. For this compound, MD simulations could predict its relative solubility and how its conformational ensemble changes in different solvent environments, which is crucial for understanding its behavior in both industrial processes and biological fluids.
Prediction of Spectroscopic Signatures of Deuteration
Computational chemistry provides powerful tools to predict how isotopic substitution, such as the replacement of hydrogen with deuterium (B1214612), alters the spectroscopic properties of a molecule. For this compound, these methods can simulate and forecast changes in its infrared (IR) and nuclear magnetic resonance (NMR) spectra compared to its non-deuterated analogue.
Vibrational Frequencies and Infrared (IR) Spectroscopy Simulations
Theoretical simulations of vibrational spectra, primarily using Density Functional Theory (DFT), are instrumental in predicting the consequences of deuteration. researchgate.netsioc-journal.cn The fundamental principle is that the vibrational frequency of a bond is dependent on the masses of the connected atoms. The increased mass of deuterium (²H) compared to protium (B1232500) (¹H) results in a lower vibrational frequency for a carbon-deuterium (C-D) bond than for a corresponding carbon-hydrogen (C-H) bond. This phenomenon is a direct consequence of the kinetic isotope effect. nih.govnih.gov
In the case of this compound, the ten deuterium atoms are located on the diethylamino group. Computational simulations using DFT methods, such as B3LYP, are employed to calculate the harmonic vibrational frequencies. researchgate.netnih.gov These simulations predict that the vibrational modes associated with the deuterated ethyl groups will be significantly shifted to lower wavenumbers (a redshift) in the IR spectrum. Specifically, the C-D stretching vibrations are expected to appear at a much lower frequency (approximately 2100-2200 cm⁻¹) compared to the typical C-H stretching frequencies (approximately 2900-3000 cm⁻¹). researchgate.net Similarly, C-D bending and rocking modes would also be shifted to lower energies. These predicted shifts are a key signature used to confirm successful deuteration experimentally. psu.edu
Table 1: Predicted Infrared (IR) Frequency Shifts upon Deuteration
| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Predicted Frequency Range (C-D) (cm⁻¹) | Expected Change |
|---|---|---|---|
| Stretching (ν) | 2900 - 3000 | 2100 - 2200 | Significant shift to lower frequency |
| Bending (δ) | 1350 - 1470 | 950 - 1050 | Shift to lower frequency |
Theoretical NMR Chemical Shifts and Coupling Constants
Theoretical calculations are highly accurate in predicting ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comliverpool.ac.uk DFT methods, often combined with the Gauge-Independent Atomic Orbital (GIAO) approach, can forecast the impact of deuteration on the NMR spectrum of this compound. acs.org
The effects of deuteration are distinct in ¹H and ¹³C NMR:
¹H NMR Spectroscopy : The most direct consequence is the disappearance of signals corresponding to the substituted protons. For this compound, theoretical predictions would show a complete absence of the resonances for the ten protons of the diethylamino group.
¹³C NMR Spectroscopy : Deuteration induces small but predictable changes in the chemical shifts of the adjacent carbon atoms, known as deuterium isotope effects. rsc.orgbibliotekanauki.pl Typically, a carbon bonded to deuterium (a ¹³C-D bond) will resonate at a slightly more shielded (upfield) position compared to an equivalent ¹³C-¹H carbon. acs.orgacs.org Therefore, computational models would predict minor upfield shifts for the four carbon atoms within the deuterated diethylamino moiety. Long-range effects on other carbons in the molecule are generally negligible. rsc.org
Table 2: Predicted Effects of Deuteration on NMR Spectra
| Spectrum Type | Affected Nuclei | Predicted Effect | Rationale |
|---|---|---|---|
| ¹H NMR | Protons on the diethylamino group | Signals disappear | Replacement of ¹H with non-resonant ²H |
| ¹³C NMR | Carbons of the diethylamino group | Small upfield shift (shielding) | Deuterium isotope effect on ¹³C chemical shift acs.org |
Computational Approaches for Predicting Metabolic Soft Spots
Computational methods are essential in modern drug discovery for identifying "metabolic soft spots," which are the sites within a molecule most susceptible to metabolic transformation by enzymes, particularly the cytochrome P450 (CYP) family. moldiscovery.comtechnologynetworks.com Identifying these spots allows for strategic chemical modifications to improve a drug's metabolic stability and pharmacokinetic profile. One such strategy is precision deuteration, which replaces hydrogen with deuterium at a soft spot. This modification can slow down the rate of metabolism at that site due to the deuterium kinetic isotope effect (KIE), as the C-D bond is stronger and thus harder to break than a C-H bond. nih.govnih.gov
In Silico Prediction Tools for Biotransformation Pathways
A variety of in silico tools are available to predict the metabolic fate of a drug candidate. Software platforms such as MetaSite, Meteor Nexus, and XenoSite use a combination of expert-derived rules, machine learning algorithms, and quantum mechanical calculations to predict the likely sites of metabolism and the structures of the resulting metabolites. moldiscovery.compensoft.netoptibrium.comcambridgemedchemconsulting.com
For this compound, the molecular structure presents several potential sites for metabolism. The core acetaminophen structure is known to undergo Phase II metabolism (glucuronidation and sulfation at the phenolic hydroxyl group) and Phase I oxidation. electrochemsci.org The introduction of the tertiary amine (diethylamino group) creates a new, prominent metabolic soft spot. Tertiary amines are well-known substrates for CYP-mediated N-dealkylation. nih.govnih.govacs.org In silico prediction tools would almost certainly identify the α-carbons of the ethyl groups (the -N-CH₂- carbons) as a primary site of oxidative metabolism. researchgate.netmdpi.com The purpose of the d10 deuteration is to "harden" this soft spot. Computational models would predict that the high energy barrier to cleaving the C-D bonds would make N-dealkylation a much less favorable pathway for this compound compared to its non-deuterated version. nih.gov
Correlation of Computational Predictions with Experimental Metabolic Data
While in silico predictions are powerful, they must be validated by experimental data. plos.org The standard approach for this is to perform in vitro metabolism assays using human liver microsomes (HLMs), which contain a high concentration of CYP enzymes. nih.govresearchgate.net The test compound is incubated with HLMs, and the resulting mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed. mdpi.com
For this compound, the experimental workflow would involve comparing its metabolic stability and metabolite profile with those of its non-deuterated (d0) counterpart.
Computational Prediction : In silico tools predict that N-dealkylation is a major metabolic pathway for the d0 compound and that this pathway will be significantly inhibited in the d10 compound.
Experimental Correlation : The HLM assay is expected to confirm this prediction. Analysis by LC-MS/MS would likely show a significant reduction in the formation of N-de-ethylated metabolites for this compound. plos.org This would validate the computational model and confirm that the deuteration strategy was successful in blocking metabolism at the intended soft spot. Furthermore, the data may reveal "metabolic switching," where the enzymatic activity is redirected to other, non-deuterated sites on the molecule, potentially increasing the formation of other metabolites like the glucuronide or sulfate (B86663) conjugates. plos.org This correlation between predicted and experimental results is crucial for understanding the full metabolic profile of the deuterated drug candidate.
Q & A
Q. Advanced: How can matrix effects be mitigated when analyzing this compound in complex environmental samples?
Methodological Answer: Matrix effects arise from co-eluting contaminants. Strategies include:
- Isotopic Dilution : Use this compound as an internal standard to correct for ion suppression/enhancement .
- Post-Column Infusion : Identify interference zones and adjust gradient elution to shift retention times .
- Factorial Design : Test factors like pH, solvent strength, and SPE sorbents to optimize cleanup efficiency .
Basic: What synthetic routes are documented for this compound, and how is purity confirmed?
Methodological Answer:
Deuterated analogs are typically synthesized via catalytic H/D exchange or custom organic synthesis:
- H/D Exchange : React non-deuterated precursor with D₂O and Pd/C under high pressure to replace 10 hydrogens .
- Purity Analysis : Use nuclear magnetic resonance (¹H NMR) to confirm deuterium incorporation (>98% isotopic purity) and HPLC-UV for chemical purity (>99%) .
Q. Advanced: How can reaction conditions be optimized to address low yields in deuterated synthesis?
Methodological Answer: Employ a Box-Behnken factorial design to test variables:
- Factors : Temperature (80–120°C), catalyst concentration (5–15% Pd/C), and reaction time (12–48 hrs).
- Response Surface Modeling : Identify optimal conditions (e.g., 100°C, 10% Pd/C, 24 hrs) to maximize yield (85%) while minimizing side reactions .
Basic: What role does this compound play in pharmacokinetic studies?
Methodological Answer:
As a stable isotope-labeled internal standard, it enables precise quantification of non-deuterated acetaminophen metabolites in:
Q. Advanced: How do isotopic effects influence the pharmacokinetic modeling of this compound?
Methodological Answer: Deuterium kinetic isotope effects (KIEs) may alter metabolic rates. To address this:
- Parallel Incubations : Compare deuterated and non-deuterated forms in hepatocyte assays to quantify KIE magnitude .
- Computational Adjustments : Integrate KIE data into compartmental models using software like Phoenix WinNonlin .
Basic: How is this compound validated for use in environmental monitoring?
Methodological Answer:
Validation follows EPA guidelines:
Q. Advanced: What advanced statistical methods resolve contradictory data in environmental fate studies?
Methodological Answer: Contradictions (e.g., variable half-lives in soil vs. water) require:
- Multivariate Analysis : Use principal component analysis (PCA) to correlate degradation rates with environmental factors (pH, organic content) .
- Bayesian Modeling : Update prior assumptions with new data to refine half-life predictions .
Basic: What are the critical storage conditions for this compound to ensure long-term stability?
Methodological Answer:
Q. Advanced: How can machine learning improve stability prediction for deuterated compounds?
Methodological Answer: Train models using historical stability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
